molecular formula C17H18F3N3O3S B11570513 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11570513
M. Wt: 401.4 g/mol
InChI Key: YEPRQOVDHHCQKY-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a combination of functional groups, including a dimethylsulfamoyl group, a phenyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoyl aniline intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonamide group can interact with enzyme active sites, inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
  • N-(4-Trifluoromethylphenyl)-2-(phenylamino)acetamide
  • N-(4-Trifluoromethylphenyl)-2-(dimethylsulfamoyl)acetamide

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H18F3N3O3S/c1-22(2)27(25,26)23(15-6-4-3-5-7-15)12-16(24)21-14-10-8-13(9-11-14)17(18,19)20/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

YEPRQOVDHHCQKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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